

# SHR5428: A Deep Dive into its Mechanism and Role in Cell Cycle Regulation

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

**SHR5428** is a potent, selective, and orally active noncovalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a key regulator of both the cell cycle and transcription, making it an attractive therapeutic target in oncology. This technical guide provides a comprehensive overview of **SHR5428**, including its mechanism of action, preclinical data, and the experimental methodologies used in its evaluation. The information is intended to support researchers, scientists, and drug development professionals in understanding the therapeutic potential of **SHR5428**.

## Introduction to SHR5428 and its Target: CDK7

Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that play a critical role in regulating the cell cycle, transcription, and other fundamental cellular processes.[1][2] CDK7, in particular, holds a unique position as it dually regulates both cell cycle progression and global transcription.[2][3][4]

As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby controlling transitions through the different phases of the cell cycle.[5] Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II, a crucial step for transcription initiation.[5][6]



Given its dual role, inhibition of CDK7 presents a promising strategy for cancer therapy by simultaneously arresting the cell cycle and disrupting the transcriptional program of cancer cells. **SHR5428** has emerged as a selective and noncovalent inhibitor of CDK7, demonstrating significant antitumor activity in preclinical models of breast cancer.[3][4][5][7]

#### **Mechanism of Action of SHR5428**

**SHR5428** exerts its therapeutic effect by directly inhibiting the kinase activity of CDK7. By binding to CDK7, **SHR5428** prevents the phosphorylation of its key substrates, leading to a dual impact on cancer cells:

- Cell Cycle Arrest: Inhibition of CDK7's CAK function prevents the activation of cell cycle CDKs, leading to a halt in cell cycle progression.
- Transcriptional Inhibition: By blocking CDK7's role in TFIIH, SHR5428 inhibits the transcription of a broad range of genes, including those essential for cancer cell growth and survival.

This dual mechanism of action underscores the potential of **SHR5428** to be effective in various cancer types, particularly those dependent on high transcriptional activity.

# Preclinical Data for SHR5428 In Vitro Activity

**SHR5428** has demonstrated potent and selective inhibition of CDK7 in enzymatic and cellular assays.

Assay	Parameter	Value	Reference
CDK7 Enzymatic Assay	IC50	2.3 nM	[1][3][4][8]
MDA-MB-468 Cell Viability	IC50	6.6 nM	[1][3][4][8]

Table 1: In Vitro Activity of SHR5428



## **In Vivo Efficacy**

The antitumor activity of **SHR5428** was evaluated in a triple-negative breast cancer (TNBC) xenograft model using the HCC70 cell line.

Dose (oral, q.d.)	Tumor Growth Inhibition (TGI)	Reference	
3 mg/kg	39%	[3][4]	
10 mg/kg	61%	[3][4]	
30 mg/kg	83%	[3][4]	

Table 2: In Vivo Efficacy of SHR5428 in an HCC70 Xenograft Model

#### **Pharmacokinetics**

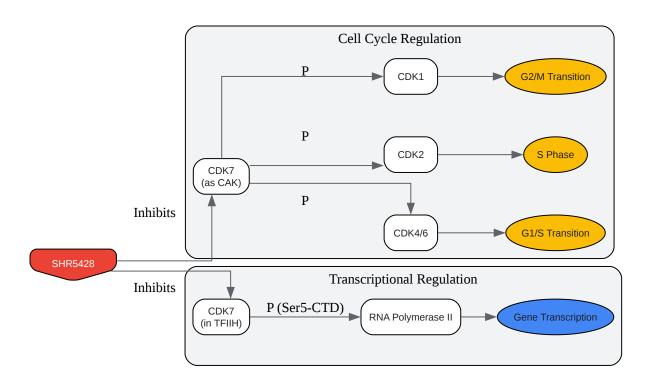
The pharmacokinetic profile of **SHR5428** has been characterized in multiple preclinical species following oral administration.

Species	Dose (oral)	Cmax (ng/mL)	AUC (ng·h/mL)	t1/2 (h)	F (%)	Reference
Mouse	2 mg/kg	116	139	0.7	32	[3][4]
Rat	2 mg/kg	120	556	2.6	44	[3][4]
Dog	2 mg/kg	543	4101	4.9	92	[3][4]

Table 3: Pharmacokinetic Parameters of SHR5428 in Different Species

## Signaling Pathways and Experimental Workflows CDK7's Dual Role in Cell Cycle and Transcription



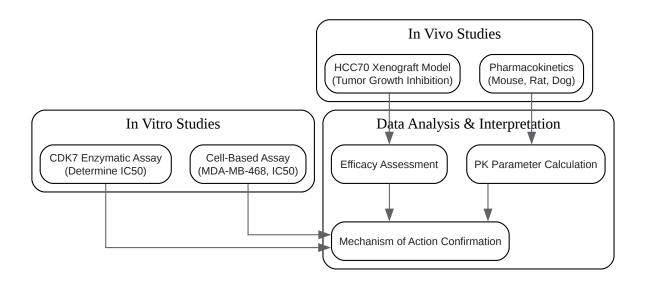


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Caption: Dual inhibitory action of SHR5428 on CDK7's cell cycle and transcriptional roles.

## **Experimental Workflow for Preclinical Evaluation**





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Caption: Workflow for the preclinical assessment of SHR5428.

### **Detailed Experimental Protocols**

While specific, proprietary protocols for **SHR5428** have not been fully disclosed, the following sections describe generalized methodologies for the key experiments cited.

#### **CDK7 Enzymatic Assay**

Objective: To determine the in vitro inhibitory activity of SHR5428 against CDK7.

#### General Protocol:

- Reaction Setup: A reaction mixture is prepared containing recombinant human CDK7/Cyclin
  H, a suitable substrate (e.g., a peptide derived from a known CDK7 substrate), and ATP in a
  kinase assay buffer.
- Inhibitor Addition: SHR5428 is serially diluted and added to the reaction mixture. A control
  with no inhibitor is included.



- Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
- Detection: The amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as:
  - Radiometric Assay: Using [y-<sup>32</sup>P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
  - Luminescence-based Assay (e.g., ADP-Glo™): This assay measures the amount of ADP produced, which is directly proportional to the kinase activity.
  - Fluorescence Resonance Energy Transfer (FRET): Using a fluorescently labeled substrate and an antibody that recognizes the phosphorylated form.
- Data Analysis: The percentage of inhibition is calculated for each concentration of SHR5428, and the IC50 value is determined by fitting the data to a dose-response curve.

#### **Cell Viability Assay (MDA-MB-468)**

Objective: To assess the cytotoxic effect of **SHR5428** on the triple-negative breast cancer cell line MDA-MB-468.

#### General Protocol:

- Cell Seeding: MDA-MB-468 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- Compound Treatment: Cells are treated with various concentrations of SHR5428. A vehicle control (e.g., DMSO) is included.
- Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as:



- MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
- MTS Assay: Similar to the MTT assay but uses a water-soluble tetrazolium salt.
- CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP present,
   which is an indicator of metabolically active cells.
- Data Analysis: The absorbance or luminescence is read using a plate reader. The
  percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50
  value is determined.

### In Vivo Xenograft Study (HCC70)

Objective: To evaluate the in vivo antitumor efficacy of **SHR5428** in a mouse xenograft model of triple-negative breast cancer.

#### General Protocol:

- Cell Implantation: HCC70 cells are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or NOD/SCID mice).
- Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Randomization and Treatment: Mice are randomized into treatment groups (vehicle control and different doses of **SHR5428**). **SHR5428** is administered orally, typically once daily (q.d.).
- Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity.
- Study Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specific treatment duration.
- Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative
  to the vehicle control group. Statistical analysis is performed to determine the significance of
  the antitumor effect.

#### **Pharmacokinetic Studies**



Objective: To determine the pharmacokinetic properties of **SHR5428** in different animal species.

#### General Protocol:

- Animal Dosing: A single dose of SHR5428 is administered to animals (e.g., mice, rats, dogs)
   via the intended clinical route (oral) and intravenously (to determine bioavailability).
- Blood Sampling: Blood samples are collected at various time points after dosing.
- Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
- Bioanalysis: The concentration of SHR5428 in the plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), half-life (t1/2), and oral bioavailability (F%).

### Conclusion

**SHR5428** is a promising CDK7 inhibitor with a dual mechanism of action that targets both cell cycle progression and transcription in cancer cells. The preclinical data demonstrate its potent in vitro activity and significant in vivo efficacy in a triple-negative breast cancer model, along with favorable pharmacokinetic properties. The experimental methodologies outlined in this guide provide a framework for the continued investigation and development of **SHR5428** and other CDK7 inhibitors as potential cancer therapeutics. Further research is warranted to fully elucidate its clinical potential.

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